molecular formula C21H25NOS B5844201 4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine

4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine

Cat. No. B5844201
M. Wt: 339.5 g/mol
InChI Key: JGYOWFOPMNBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound belongs to the class of piperidine derivatives that have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, including the GABAergic, dopaminergic, and serotonergic systems.
Biochemical and Physiological Effects:
4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine has been shown to exert its effects through the modulation of various biochemical and physiological processes. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine in laboratory experiments is its high potency and selectivity. Additionally, it is relatively easy to synthesize and has a low toxicity profile. However, one of the major limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on 4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify its potential targets in the brain. Finally, the development of more efficient and scalable synthetic methods for this compound could facilitate its use in various applications.

Synthesis Methods

The synthesis of 4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine involves the reaction of 2-ethoxybenzaldehyde with thiourea, followed by the reaction of the resulting thiosemicarbazide with benzyl chloride and piperidine. The final product is obtained by the cyclization of the intermediate compound.

Scientific Research Applications

4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-ethoxyphenyl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS/c1-2-23-20-11-7-6-10-19(20)21(24)22-14-12-18(13-15-22)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYOWFOPMNBMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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